molecular formula C11H12ClN3S B5327420 3-[(4-chlorobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole

3-[(4-chlorobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole

Cat. No.: B5327420
M. Wt: 253.75 g/mol
InChI Key: CXCOLABDCQWSKC-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a 4-chlorobenzyl group attached to a sulfanyl group, which is further connected to a 4,5-dimethyl-1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 4,5-dimethyl-1,2,4-triazole-3-thiol.

    Nucleophilic Substitution: The 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with 4,5-dimethyl-1,2,4-triazole-3-thiol in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the triazole ring or the chlorobenzyl group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Amines, thiols; reactions are often performed in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives, modified chlorobenzyl groups

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

3-[(4-chlorobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole is unique due to its specific combination of a 4-chlorobenzyl group, a sulfanyl linkage, and a 4,5-dimethyl-1,2,4-triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c1-8-13-14-11(15(8)2)16-7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCOLABDCQWSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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